molecular formula C18H21ClN4OS B2964764 (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351615-62-7

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2964764
CAS RN: 1351615-62-7
M. Wt: 376.9
InChI Key: FJKLEANPCWGGSN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo [1,2- a ]pyridine derivatives have been shown to possess a broad range of biological activity .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo- [1,2- a ]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2- a ]pyridine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring fused to a pyridine ring . The structure of the compound has been established on the basis of X-ray structural analysis .


Chemical Reactions Analysis

The interaction of 2-methylimidazo [1,2- a ]pyridine with molecular bromine and iodine proceeded with a substitution of hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1 Н -imidazo [1,2- a ]pyridinium tribromide .

Scientific Research Applications

Antimicrobial Activity

The imidazo[1,2-a]pyridine derivatives have been recognized for their broad spectrum of biological activity, including antimicrobial properties . For instance, compounds like 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide have shown effectiveness against Staphylococcus aureus . This suggests that our compound of interest could potentially be explored for its efficacy against various bacterial strains, contributing to the development of new antimicrobial agents.

Antiviral Applications

These derivatives also exhibit antiviral activities , which could be crucial in the development of treatments against viral infections. The compound’s ability to interact with viral components could be harnessed to inhibit virus replication or entry into host cells.

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have been linked to anticancer activities . They can function as inhibitors for certain enzymes or receptors involved in cancer cell proliferation . Research into the compound’s interaction with cancer cell lines could lead to the discovery of novel anticancer drugs.

Sedative and Anxiolytic Effects

The structure of imidazo[1,2-a]pyridine is found in pharmaceuticals like zolpidem and saripidem , which are used for treating insomnia and anxiety . The compound could be studied for its potential sedative and anxiolytic effects, possibly leading to new treatments for neurological disorders.

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been utilized as fluorescent probes for the determination of mercury and iron ions . This application is significant in environmental monitoring and bioimaging, where the compound’s fluorescence properties can be used to detect and quantify metal ions.

Antifungal and Anti-inflammatory Uses

These compounds have demonstrated antifungal and anti-inflammatory activities . Exploring these properties could contribute to the development of new treatments for fungal infections and inflammatory conditions.

Future Directions

The development of new methods for the synthesis of imidazo [1,2- a ]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem .

properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS.ClH/c1-14-17(22-6-3-2-4-16(22)19-14)18(23)21-9-7-20(8-10-21)12-15-5-11-24-13-15;/h2-6,11,13H,7-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKLEANPCWGGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCN(CC3)CC4=CSC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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